5-bromo-N,N-diethyl-4-methylpyridin-2-amine
Overview
Description
5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine is a chemical compound with the molecular formula C10H15BrN2 . It has an average mass of 243.143 Da and a monoisotopic mass of 242.041855 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine consists of 10 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . For a detailed view of the molecular structure, please refer to a trusted chemical database or resource.Physical and Chemical Properties Analysis
5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine has a molecular weight of 243.14 g/mol . Further physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : A study on pyridinamines reports the synthesis of various pyridine derivatives, including 5-bromo-2-pyridinamines, through multi-step chemical processes. These methods are crucial for producing small to large quantities of pyridinamines for research and industrial purposes (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).
Electrochemical Properties : A study explored the electrochemical characteristics of Schiff bases, including compounds related to 5-bromo-2-pyridinamine. The research focused on their use as corrosion inhibitors, demonstrating the compound's utility in materials science and industrial applications (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).
Structural Analysis : Studies have been conducted on the crystal structure and molecular configurations of pyridine derivatives, including those similar to 5-bromo-2-pyridinamine. Such research aids in understanding the physical and chemical properties of these compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).
Biological and Pharmaceutical Research
Antiviral Activity : Pyrimidine derivatives, including those structurally related to 5-bromo-2-pyridinamine, have been synthesized and evaluated for antiviral activity. This research provides insights into the potential therapeutic applications of these compounds (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Anticancer Activity : Pyridinesulfonamides, closely related to 5-bromo-2-pyridinamine, have been synthesized and their antitumor activities have been investigated, particularly focusing on their impact on PI3Kα kinase activity (Zhou, Li, Yan, Du, Sun, & Sun, 2015).
Biocatalysis and Industrial Applications : Research on the biocatalytic oxyfunctionalization of pyridine derivatives using Burkholderia sp. highlights potential industrial applications in the production of pharmaceuticals and polymers (Stankevičiūtė, Vaitekūnas, Petkevičius, Gasparavičiūtė, Tauraitė, & Meškys, 2016).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N,N-diethyl-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-4-13(5-2)10-6-8(3)9(11)7-12-10/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJWJSUVRGEWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261679 | |
Record name | 5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-63-3 | |
Record name | 5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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